molecular formula C8H9NO4 B3255413 1-Methoxymethoxy-3-nitro-benzene CAS No. 25458-48-4

1-Methoxymethoxy-3-nitro-benzene

Cat. No.: B3255413
CAS No.: 25458-48-4
M. Wt: 183.16 g/mol
InChI Key: GYQYQOZCWGUZBX-UHFFFAOYSA-N
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Description

1-Methoxymethoxy-3-nitro-benzene is an organic compound with the molecular formula C8H9NO4 It is characterized by the presence of a methoxymethoxy group and a nitro group attached to a benzene ring

Preparation Methods

1-Methoxymethoxy-3-nitro-benzene can be synthesized through several methods. One common synthetic route involves the reaction of 3-nitrophenol with chloromethyl methyl ether . The reaction typically requires an acidic catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Methoxymethoxy-3-nitro-benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Methoxymethoxy-3-nitro-benzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methoxymethoxy-3-nitro-benzene exerts its effects involves interactions with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. These interactions can lead to various biological effects, depending on the specific context and conditions.

Comparison with Similar Compounds

1-Methoxymethoxy-3-nitro-benzene can be compared with similar compounds such as:

    1-Methoxy-3-nitrobenzene: Lacks the methoxymethoxy group, leading to different reactivity and applications.

    3-Nitroanisole: Similar structure but with different substituents, affecting its chemical properties and uses.

    3-Methoxynitrobenzene: Another related compound with distinct chemical behavior .

These comparisons highlight the unique aspects of this compound, such as its specific functional groups and resulting chemical properties.

Properties

IUPAC Name

1-(methoxymethoxy)-3-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c1-12-6-13-8-4-2-3-7(5-8)9(10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQYQOZCWGUZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601300871
Record name 1-(Methoxymethoxy)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25458-48-4
Record name 1-(Methoxymethoxy)-3-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25458-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methoxymethoxy)-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601300871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3-nitrophenol (5.00 g, 36 mmol) in 100 mL of anhydrous DMF at 0° C. was treated with NaH (2.16 g 54 mmol) in several portions over 5 min. After 10 min, Bu4NI (1.33 g, 3.6 mmol) was added and followed by dropwise addition of ClCH2OCH3 (4.1 mL, 54 mmol). The reaction mixture was stirred at 25° C. for 21 h before being quenched with the slow addition of 100 mL of H2O. The aqueous layer was extracted with EtOAc (3×100 mL). The organic layers were combined, washed with 10% aqueous NaHCO3 (100 mL), H2O (4×50 mL), dried (Na2SO4), and concentrated under reduced pressure. Flash chromatography (SiO2, 4×15 cm, 10% EtOAc/hexane) provided 11 (5.83 g, 89%) as a pale yellow solid: 1H NMR (CDCl3, 250 MHz) δ 7.86 (m, 2H), 7.34 (m, 2H), 5.22 (s, 2H), 3.46 (s, 3H); 13C NMR (CDCl3, 62.5 MHz) δ 157.5, 148.9, 129.9, 122.6, 116.5, 110.9, 94.4, 56.1; IR (film) νmax 3099, 2959, 2829, 1619, 1584, 1537, 1349, 1237, 1153, 1081 cm−1; FABHRMS (NBA/NaI) m/z: 206.0430 (C8H9NO4+Na+ requires 206.0429). Anal. Calcd for C8H9NO4: C, 52.46; H, 4.95; N, 7.65. Found: C, 52.37; H, 4.89; N, 7.61.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
2.16 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.33 g
Type
catalyst
Reaction Step Three
Name
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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